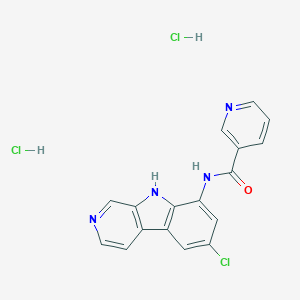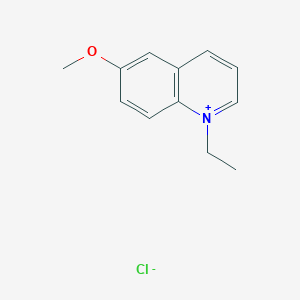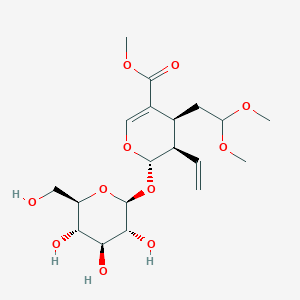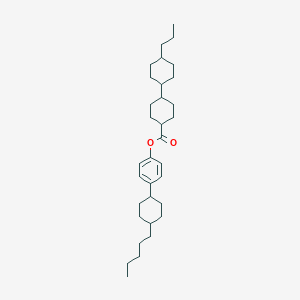
N-methyl-3-octadecoxy-N-(2,3,4,5,6-pentahydroxyhexyl)-2-tetradecoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-methyl-3-octadecoxy-N-(2,3,4,5,6-pentahydroxyhexyl)-2-tetradecoxypropanamide” is a relatively new chemical entity that has garnered attention in various scientific fields. While specific details about its structure and properties are still under investigation, it is known to exhibit unique chemical behaviors that make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-methyl-3-octadecoxy-N-(2,3,4,5,6-pentahydroxyhexyl)-2-tetradecoxypropanamide” involves a multi-step process that typically starts with the preparation of precursor molecules. These precursors undergo a series of chemical reactions, including condensation, cyclization, and functional group modifications, to yield the final compound. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using batch or continuous flow reactors. These reactors allow for the efficient handling of large quantities of reactants and products. The process is optimized to minimize waste and energy consumption, making it both economically and environmentally sustainable.
Análisis De Reacciones Químicas
Types of Reactions
“N-methyl-3-octadecoxy-N-(2,3,4,5,6-pentahydroxyhexyl)-2-tetradecoxypropanamide” undergoes a variety of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, “this compound” can be converted into its oxidized form, which may exhibit different chemical properties.
Reduction: Reducing agents can revert the oxidized form of “this compound” back to its original state.
Substitution: “this compound” can participate in substitution reactions where one functional group is replaced by another, often leading to the formation of new derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and reaction time, are carefully optimized to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of “this compound” may yield a more reactive intermediate, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
“N-methyl-3-octadecoxy-N-(2,3,4,5,6-pentahydroxyhexyl)-2-tetradecoxypropanamide” has a broad range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Researchers are exploring its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Preliminary studies suggest that “this compound” may have therapeutic potential, particularly in the treatment of certain diseases where it can modulate specific biological pathways.
Industry: In industrial applications, “this compound” is being investigated for its use in the development of new materials with unique properties, such as enhanced conductivity or improved mechanical strength.
Mecanismo De Acción
The mechanism by which “N-methyl-3-octadecoxy-N-(2,3,4,5,6-pentahydroxyhexyl)-2-tetradecoxypropanamide” exerts its effects is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. This interaction can trigger a cascade of biochemical events that lead to the observed effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Propiedades
Número CAS |
135961-67-0 |
|---|---|
Fórmula molecular |
C42H85NO8 |
Peso molecular |
732.1 g/mol |
Nombre IUPAC |
N-methyl-3-octadecoxy-N-(2,3,4,5,6-pentahydroxyhexyl)-2-tetradecoxypropanamide |
InChI |
InChI=1S/C42H85NO8/c1-4-6-8-10-12-14-16-18-19-20-21-22-24-26-28-30-32-50-36-39(42(49)43(3)34-37(45)40(47)41(48)38(46)35-44)51-33-31-29-27-25-23-17-15-13-11-9-7-5-2/h37-41,44-48H,4-36H2,1-3H3 |
Clave InChI |
IBGVJRPCRNUFMG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCC(C(=O)N(C)CC(C(C(C(CO)O)O)O)O)OCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOCC(C(=O)N(C)CC(C(C(C(CO)O)O)O)O)OCCCCCCCCCCCCCC |
Sinónimos |
1-stearyl-2-myristylglycerate-3-N-methylglucamine SMGMG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(E)-1-N'-[2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione](/img/structure/B149789.png)



![21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride](/img/structure/B149803.png)

![methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate](/img/structure/B149806.png)


